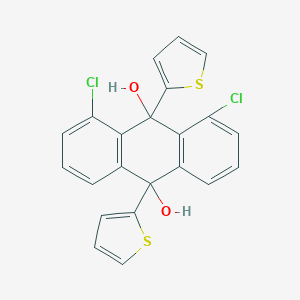
1,8-Dichloro-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Dichloro-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol, also known as DDATHF, is a synthetic organic compound with a molecular formula of C22H12Cl2O2S2. DDATHF has been used in various scientific research applications due to its unique properties and potential benefits.
Mécanisme D'action
1,8-Dichloro-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol has been shown to intercalate into DNA, leading to changes in its structure and function. It can also act as a photosensitizer and generate reactive oxygen species, leading to DNA damage and cell death.
Biochemical and Physiological Effects
1,8-Dichloro-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol has been shown to induce apoptosis in cancer cells and inhibit their growth. It has also been shown to have anti-inflammatory and antioxidant properties. 1,8-Dichloro-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol has been found to be non-toxic in vitro and in vivo studies, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,8-Dichloro-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol in lab experiments is its high sensitivity and selectivity for DNA and RNA detection. It is also relatively easy to synthesize and has a long shelf life. However, one limitation is that it can be difficult to work with due to its low solubility in aqueous solutions.
Orientations Futures
There are several future directions for research involving 1,8-Dichloro-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol. One area of interest is the development of 1,8-Dichloro-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol-based biosensors for the detection of biomolecules in complex biological samples. Another area of interest is the use of 1,8-Dichloro-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to fully understand the mechanism of action and potential applications of 1,8-Dichloro-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol.
Méthodes De Synthèse
1,8-Dichloro-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol can be synthesized through a multi-step process involving the reaction of 9,10-anthracenedione with thiophene-2-carbaldehyde, followed by the reaction of the resulting product with thionyl chloride and then with 1,8-diaminooctane. The final step involves the reaction of the resulting product with hydrochloric acid and sodium nitrite.
Applications De Recherche Scientifique
1,8-Dichloro-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol has been used in various scientific research applications, including as a fluorescent probe for the detection of DNA, RNA, and proteins. It has also been used in the development of biosensors and in the study of DNA damage and repair mechanisms. 1,8-Dichloro-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol has shown potential as a therapeutic agent for the treatment of cancer and other diseases.
Propriétés
Formule moléculaire |
C22H14Cl2O2S2 |
|---|---|
Poids moléculaire |
445.4 g/mol |
Nom IUPAC |
1,8-dichloro-9,10-dithiophen-2-ylanthracene-9,10-diol |
InChI |
InChI=1S/C22H14Cl2O2S2/c23-15-7-1-5-13-19(15)22(26,18-10-4-12-28-18)20-14(6-2-8-16(20)24)21(13,25)17-9-3-11-27-17/h1-12,25-26H |
Clé InChI |
OKLRWQCUSWXCEC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Cl)C(C3=C(C2(C4=CC=CS4)O)C=CC=C3Cl)(C5=CC=CS5)O |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)C(C3=C(C2(C4=CC=CS4)O)C=CC=C3Cl)(C5=CC=CS5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




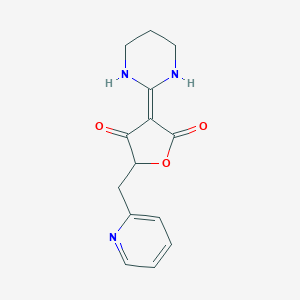
![6-(4-chlorophenyl)-N-naphthalen-1-yl-8-oxo-1,2,3,4,6,7-hexahydropyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B290103.png)
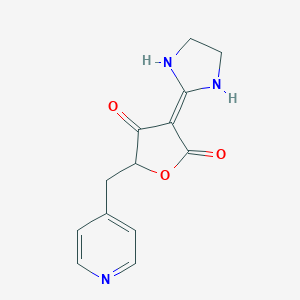

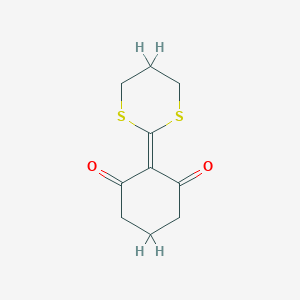

![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B290111.png)


![N-[4-chloro-2-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl][1,1'-biphenyl]-4-sulfonamide](/img/structure/B290118.png)
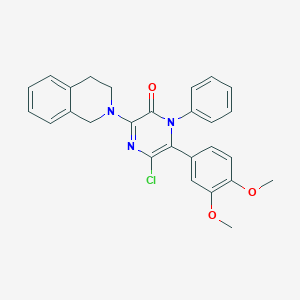
![Methyl 4-[5-(1-adamantylamino)-3-chloro-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl]benzoate](/img/structure/B290120.png)
![Methyl 4-{3-chloro-6-oxo-1-phenyl-5-[(1-phenylethyl)amino]-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290121.png)